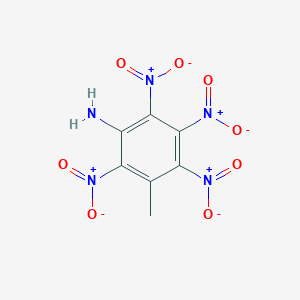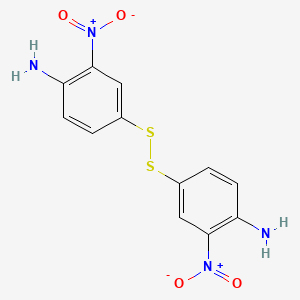
4,4'-Disulfanediylbis(2-nitroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis(2-nitroaniline) is an organic compound characterized by the presence of two nitroaniline groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Disulfanediylbis(2-nitroaniline) typically involves the reaction of 2-nitroaniline with sulfur-containing reagents. One common method is the oxidative coupling of 2-nitroaniline in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction conditions often include a solvent like ethanol or water and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of 4,4’-Disulfanediylbis(2-nitroaniline) may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Disulfanediylbis(2-nitroaniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The nitro groups can be reduced to amine groups using reducing agents like hydrogen or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: Hydrogen, metal hydrides (e.g., sodium borohydride).
Substitution: Nitric acid for nitration, halogens for halogenation
Major Products:
Oxidation: Sulfonic acids.
Reduction: 4,4’-Disulfanediylbis(2-aminobenzene).
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4,4’-Disulfanediylbis(2-nitroaniline) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(2-nitroaniline) involves its interaction with molecular targets through its nitro and disulfide groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, while the disulfide bond can undergo redox reactions, influencing cellular redox states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2,2’-Disulfanediylbis(4-nitroaniline)
- 4,4’-Disulfanediylbis(methylene)bis(thiazole-4,2-diyl)diguanidine
Comparison: 4,4’-Disulfanediylbis(2-nitroaniline) is unique due to its specific arrangement of nitroaniline groups and the disulfide bond. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the position of the nitro groups and the nature of the disulfide linkage .
Properties
CAS No. |
80825-28-1 |
|---|---|
Molecular Formula |
C12H10N4O4S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[(4-amino-3-nitrophenyl)disulfanyl]-2-nitroaniline |
InChI |
InChI=1S/C12H10N4O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H,13-14H2 |
InChI Key |
XBNSZONSZNAQJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SSC2=CC(=C(C=C2)N)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


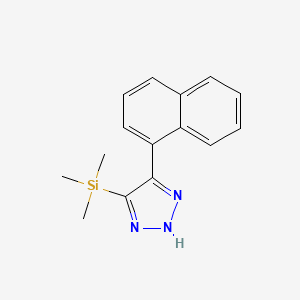
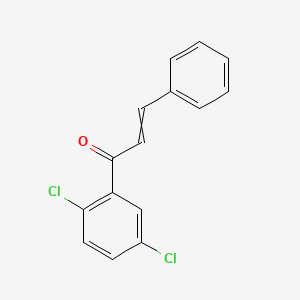
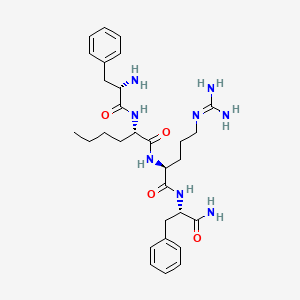
![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)


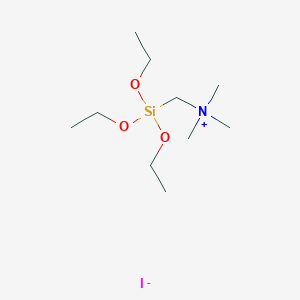
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
